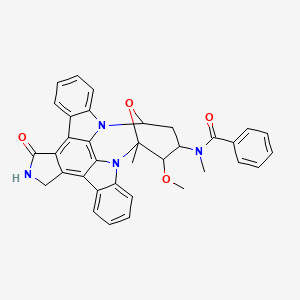
Midostaurin
Übersicht
Beschreibung
Midostaurin is a multi-targeted protein kinase inhibitor that has been investigated for the treatment of acute myeloid leukemia and advanced systemic mastocytosis . It is a semi-synthetic derivative of staurosporine, an alkaloid from the bacterium Streptomyces staurosporeus . This compound is known for its ability to inhibit multiple receptor tyrosine kinases, making it a valuable compound in cancer treatment .
Vorbereitungsmethoden
Midostaurin is prepared by semi-synthesis from staurosporine. The process involves a benzoylation reaction, where staurosporine is treated with benzoyl chloride in the presence of a base . This reaction results in the formation of this compound with high purity. Industrial production methods focus on controlling critical impurities to increase the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
Midostaurin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for this reaction include strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Midostaurin has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: this compound is used to investigate cellular processes involving protein kinases.
Medicine: It is used in the treatment of acute myeloid leukemia and advanced systemic mastocytosis.
Industry: this compound is used in the pharmaceutical industry for the development of targeted cancer therapies.
Wirkmechanismus
Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases. It inhibits the activity of protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT proto-oncogene receptor tyrosine kinase, platelet-derived growth factor receptor, and wild-type and mutant forms of fms-like tyrosine kinase 3 . This inhibition disrupts cancer cell signaling and stops the growth and spread of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Midostaurin is unique due to its ability to inhibit multiple receptor tyrosine kinases. Similar compounds include:
Venetoclax: A BCL-2 inhibitor used to treat chronic lymphocytic leukemia and acute myeloid leukemia.
Cytarabine: An antimetabolite used in the treatment of acute myeloid leukemia.
Quizartinib: A selective inhibitor of fms-like tyrosine kinase 3 used in the treatment of acute myeloid leukemia.
Gilteritinib: Another fms-like tyrosine kinase 3 inhibitor used in the treatment of acute myeloid leukemia.
This compound’s multi-targeted approach makes it a versatile and effective treatment option compared to these more selective inhibitors.
Eigenschaften
Molekularformel |
C35H30N4O4 |
|---|---|
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
N-(3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40) |
InChI-Schlüssel |
BMGQWWVMWDBQGC-UHFFFAOYSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Kanonische SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Synonyme |
4'-N-benzoyl staurosporine 4'-N-benzoylstaurosporine benzoylstaurosporine CGP 41 251 CGP 41251 CGP-41251 midostaurin N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide PKC 412 PKC-412 PKC412 Rydapt |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-Dimethoxyphenyl)-5-methyl-4-[[4-(4-quinazolinyl)-1-piperazinyl]methyl]oxazole](/img/structure/B1257809.png)
![N'-[1-(3,4-dimethylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]acetohydrazide](/img/structure/B1257810.png)
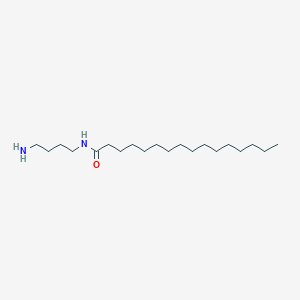
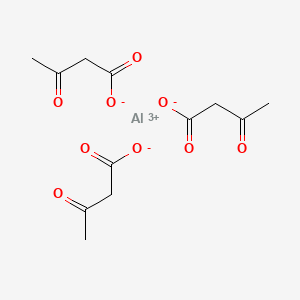
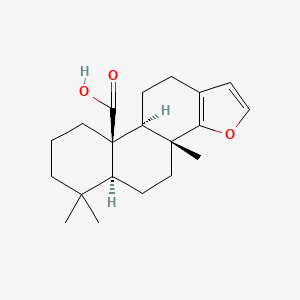
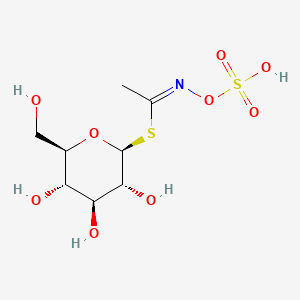
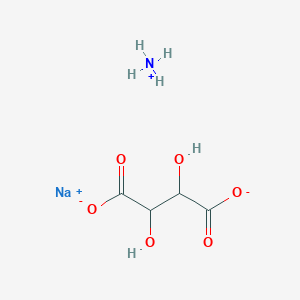


![1-S-[(1Z)-2-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257824.png)
![4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione](/img/structure/B1257825.png)
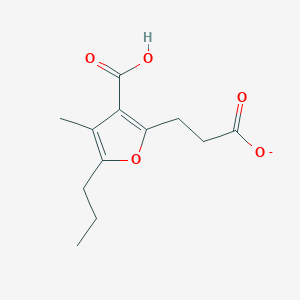

![1,4-Dimorpholino-7-phenylpyrido[3,4-d]pyridazine hydrochloride](/img/structure/B1257829.png)
